

4-(1-Aminoethyl)benzonitrile physicochemical properties

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Compound of Interest

Compound Name: **4-(1-Aminoethyl)benzonitrile**

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Introduction: A Versatile Scaffold in Modern Chemistry

4-(1-Aminoethyl)benzonitrile is a bifunctional organic compound featuring a primary amine attached to an ethyl group, which is itself connected to a benzonitrile ring at the para-position. The presence of a chiral center at the α -carbon, a reactive primary amine, and a metabolically stable nitrile group makes this molecule a highly valuable scaffold in organic synthesis.^[1]

The benzonitrile moiety is a well-established pharmacophore found in numerous therapeutic agents, where the nitrile group can serve as a hydrogen bond acceptor or a bioisostere for a carbonyl group.^[1] This, combined with the synthetically tractable amino group, allows for extensive exploration of structure-activity relationships (SAR) in drug discovery programs. The compound exists as a racemate and as individual (R) and (S) enantiomers, with the stereochemistry often playing a critical role in its biological interactions.^[2]

Caption: Structure of **4-(1-Aminoethyl)benzonitrile**, highlighting the chiral center (*).

Core Physicochemical Properties

The utility of a chemical scaffold is fundamentally governed by its physicochemical properties. These characteristics influence its reactivity, solubility, and formulation potential. The compound is most commonly supplied as a hydrochloride salt to improve its stability and aqueous solubility.^[2]

Property	Value (Free Base)	Value (Hydrochloride Salt)	Source(s)
Molecular Formula	C ₉ H ₁₀ N ₂	C ₉ H ₁₁ ClN ₂	[3][4][5]
Molecular Weight	146.19 g/mol	182.65 g/mol	[3][5]
Appearance	-	White to off-white/beige solid powder	[2][6]
Solubility	Insoluble in water (inferred)	Water soluble	[2][6]
Predicted XlogP	0.9	-	[4]
Storage	-	Cool, dry, well-ventilated, inert atmosphere	[6][7][8]

Expert Insight: The transition from the free base to the hydrochloride salt is a critical formulation strategy. The protonation of the primary amine drastically increases polarity and disrupts the crystal lattice energy, leading to significantly enhanced aqueous solubility, which is a crucial parameter for many biological and synthetic applications.[2]

CAS Numbers for Key Forms:

Form	CAS Number	Source(s)
Racemic (Free Base)	86225-78-7	[9][10]
(R)-enantiomer (Free Base)	210488-53-2	[5]
(S)-enantiomer HCl Salt	911372-80-0	[2][8]
(R)-enantiomer HCl Salt	911372-78-6	[3][11]
Racemic HCl Salt	1177316-44-7	[1]

Spectroscopic Profile and Structural Elucidation

Structural confirmation is paramount in synthesis. The following is a predictive guide to the key spectroscopic features of **4-(1-Aminoethyl)benzonitrile**, based on established principles of organic spectroscopy.

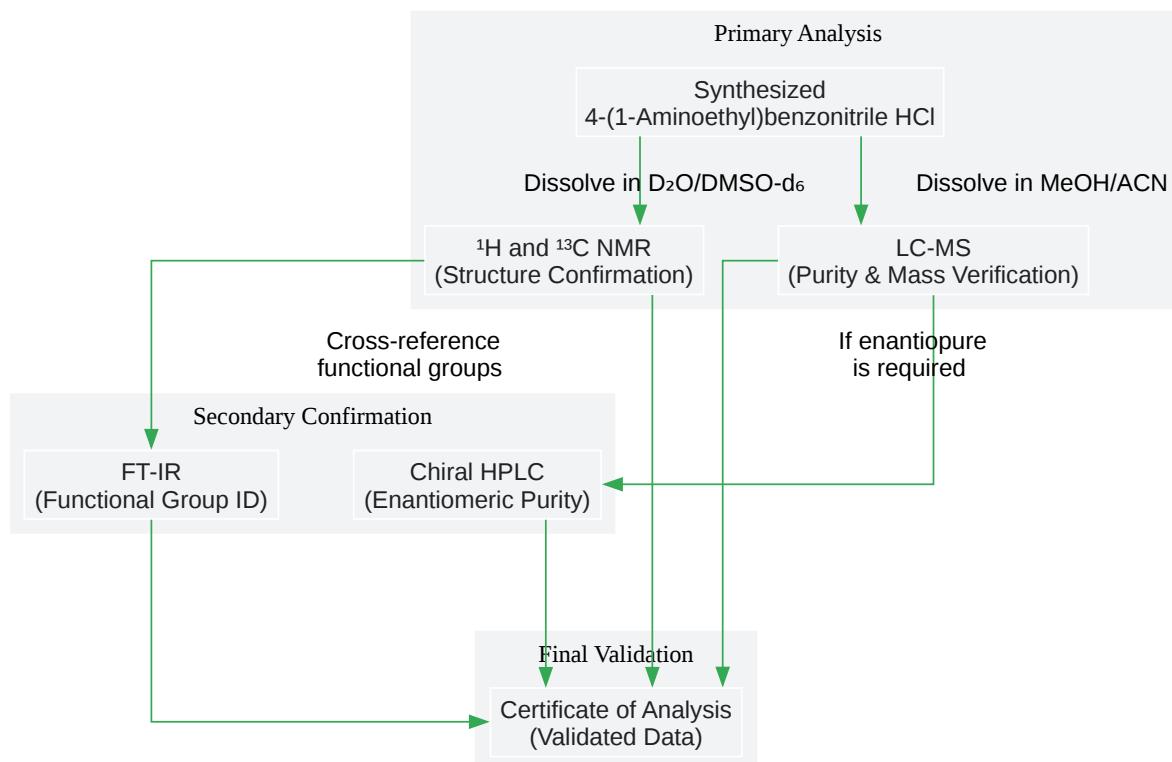
Expected Spectroscopic Data:

- Infrared (IR) Spectroscopy:
 - C≡N stretch: A sharp, intense peak around $2220\text{-}2230\text{ cm}^{-1}$. This is a highly characteristic signal for the nitrile group.
 - N-H stretch: A medium intensity, broad signal (or two distinct peaks) in the $3300\text{-}3500\text{ cm}^{-1}$ region, characteristic of a primary amine.
 - Aromatic C-H stretch: Signals appearing just above 3000 cm^{-1} .
 - Aliphatic C-H stretch: Signals appearing just below 3000 cm^{-1} .
 - C=C Aromatic Ring Stretch: Peaks in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- ^1H NMR Spectroscopy:
 - Aromatic Protons (AA'BB' system): Two distinct doublets in the $\sim 7.3\text{-}7.8\text{ ppm}$ range, integrating to 2H each, characteristic of a 1,4-disubstituted benzene ring.
 - Methine Proton (-CH-): A quartet at $\sim 4.2\text{ ppm}$, split by the three methyl protons.
 - Amine Protons (-NH₂): A broad singlet that can appear over a wide range and is exchangeable with D₂O.
 - Methyl Protons (-CH₃): A doublet at $\sim 1.5\text{ ppm}$, split by the single methine proton.
- ^{13}C NMR Spectroscopy:
 - Nitrile Carbon (-C≡N): A signal around $118\text{-}120\text{ ppm}$.

- Aromatic Carbons: Four signals in the ~110-150 ppm region. The carbon attached to the nitrile (ipso-carbon) will be the most deshielded.
- Methine Carbon (-CH-): A signal around 50-60 ppm.
- Methyl Carbon (-CH₃): A signal in the aliphatic region, around 20-25 ppm.
- Mass Spectrometry (MS):
 - Under Electron Ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 146.
 - In electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be prominent at m/z = 147.09.^[4] A common fragmentation pattern involves the loss of the methyl group to give a fragment at m/z = 131.

Analytical Workflow Protocol

A self-validating system for identity and purity confirmation involves a multi-spectroscopic approach.

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Caption: A typical workflow for the structural validation of **4-(1-Aminoethyl)benzonitrile**.

Synthesis, Reactivity, and Applications

Synthetic Pathway: Reductive Amination

A common and efficient method for synthesizing **4-(1-Aminoethyl)benzonitrile** is the reductive amination of 4-acetylbenzonitrile. This process typically involves the reaction of the ketone with

an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.

Step-by-Step Protocol:

- **Imine Formation:** 4-acetylbenzonitrile is dissolved in a suitable solvent, often methanol or ethanol. An ammonia source, such as ammonium acetate or a solution of ammonia in methanol, is added. The reaction is stirred, sometimes with mild heating, to facilitate the formation of the imine intermediate. The causality here is that the nucleophilic nitrogen of ammonia attacks the electrophilic carbonyl carbon, followed by dehydration.
- **In Situ Reduction:** A reducing agent is added to the reaction mixture. Sodium cyanoborohydride (NaBH_3CN) or sodium triacetoxyborohydride (STAB) are often preferred because they are mild enough not to reduce the ketone starting material but are effective at reducing the protonated imine. This selectivity is key to a clean reaction.
- **Workup and Isolation:** The reaction is quenched, typically with water or a mild acid. The product is then extracted into an organic solvent.
- **Purification:** The crude product can be purified by column chromatography or by forming the hydrochloride salt, which can often be purified by recrystallization.



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Caption: Reductive amination pathway for the synthesis of **4-(1-Aminoethyl)benzonitrile**.

Applications in Drug Development

This compound serves as a crucial building block for synthesizing more complex molecules. [12] Its free base form has been specifically investigated as a novel potassium channel opener, which acts as a bladder-selective compound for the potential treatment of urge urinary incontinence.[1][9] The primary amine provides a convenient handle for derivatization, allowing

chemists to append other pharmacophores or modify the molecule's properties to optimize for potency, selectivity, and pharmacokinetic profiles.[1]

Safety and Handling

As with any research chemical, proper handling is essential. The toxicological properties have not been fully investigated, and caution is advised.[6]

Hazard Category	Precautionary Measures	Source(s)
Exposure Routes	Harmful if swallowed or in contact with skin. Causes skin and eye irritation.	[6][13]
Engineering Controls	Use only under a chemical fume hood. Ensure eyewash stations and safety showers are nearby.	[6][13]
Personal Protective Equipment (PPE)	Wear tight-sealing safety goggles, appropriate protective gloves, and lab coat.	[6]
Storage	Keep containers tightly closed in a dry, cool, and well-ventilated place.	[6][7]
Incompatibilities	Avoid strong oxidizing agents, acids, acid chlorides, and acid anhydrides.	[6]
Decomposition	Thermal decomposition can release toxic gases such as NO _x , CO, CO ₂ , and hydrogen cyanide.	[6]

Expert Insight: The potential release of hydrogen cyanide upon decomposition or combustion is a critical safety concern. All handling procedures should be designed to minimize the risk of fire

and to ensure adequate ventilation. In case of a fire, use water spray, carbon dioxide, dry chemical, or alcohol-resistant foam.[6]

Conclusion

4-(1-Aminoethyl)benzonitrile is more than just a catalog chemical; it is a strategically designed building block offering a confluence of desirable features for medicinal chemistry. Its chiral nature, reactive amine handle, and stable benzonitrile pharmacophore provide a robust platform for the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties, spectroscopic signatures, and safe handling procedures, as outlined in this guide, is essential for any researcher looking to leverage its full potential in the laboratory.

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